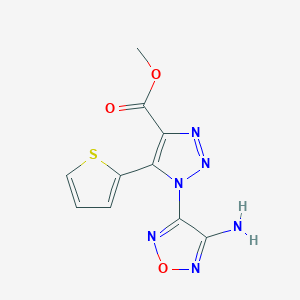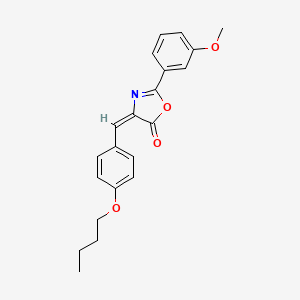![molecular formula C13H21ClO2 B11087670 4'-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B11087670.png)
4'-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spiro structure. This compound is notable for its bicyclic framework, which includes a spiro junction connecting two rings: a bicyclo[2.2.1]heptane and a 1,3-dioxolane. The presence of a chloromethyl group and multiple methyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro junction. The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The spiro structure may also influence the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A bicyclic compound with a similar framework but lacking the spiro junction and chloromethyl group.
Spiro[cyclohexane-1,2’-[1,3]dioxolane]: Similar spiro structure but different substituents.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic structure, offering different reactivity and applications.
Uniqueness
4’-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is unique due to its combination of a spiro junction, chloromethyl group, and multiple methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H21ClO2 |
|---|---|
Molecular Weight |
244.76 g/mol |
IUPAC Name |
4-(chloromethyl)-2',2',3'-trimethylspiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C13H21ClO2/c1-8-11-4-9(12(8,2)3)5-13(11)15-7-10(6-14)16-13/h8-11H,4-7H2,1-3H3 |
InChI Key |
ARRMJBMUKXIDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C1(C)C)CC23OCC(O3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile](/img/structure/B11087596.png)

![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11087610.png)
![2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11087616.png)
![2,8-dimethyl-5-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11087620.png)
![5'-benzyl-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11087635.png)

![1,5-Dibenzyl-3-(5-bromo-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11087647.png)
![4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(pyridin-3-yl)benzamide](/img/structure/B11087650.png)
![Ethyl 3,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-2-carboxylate](/img/structure/B11087651.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11087663.png)
![Methyl 3,3,3-trifluoro-2-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]-2-(trifluoromethyl)propanoate](/img/structure/B11087665.png)
![N-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B11087667.png)
